Cas no 479081-35-1 (Hydromorphone 3-Sulfate)

Hydromorphone 3-Sulfate structure
Hydromorphone 3-Sulfate structure
Product Name:Hydromorphone 3-Sulfate
CAS-nummer:479081-35-1
MF:C7H5ClF3N
MW:195.569511175156
CID:931569
PubChem ID:67574
Update Time:2025-04-19

Hydromorphone 3-Sulfate Chemische en fysische eigenschappen

Naam en identificatie

    • Hydromorphone 3-Sulfate
    • [(4S,4aR,7aR,12bS)-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl] hydrogen sulfate
    • Aniline, 4-chloro-3-(trifluoromethyl)-
    • MFCD00007846
    • 2-Chloro-5-aminobenzotrifluoride
    • NSC-61405
    • 4-chloro-3-trifluoromethyl aniline
    • PS-8279
    • 3-trifluoromethyl-4-chloro-aniline
    • 4-chloro-5-trifluoromethylaniline
    • UNII-000N5814MR
    • 4-Chloro-3-trifluoromethyl-phenylamine
    • 4-chloro-3-trifluoro methyl aniline
    • 4-Chloro-3-(trifluoromethyl)benzeneamine
    • HMS1648N05
    • 4-chloro-3-trifluoromethylbenzenamine
    • 4-chloro-3 (trifluoromethyl)aniline
    • Q27126565
    • AM20060297
    • 3-Trifluoromethyl-4-chloroaniline
    • 4-Chloro-3-(trifluoromethyl) aniline
    • W-106863
    • SCHEMBL203216
    • DTXSID7059804
    • 3-triflouromethyl-4-chloroanilin
    • CS-W019997
    • 4-Chloro-3-(trifluoromethyl)aniline
    • m-Toluidine, 4-chloro-alpha,alpha,alpha-trifluoro-
    • 4-Chloro-3-trifluoromethylaniline
    • 4-chloro-3-trifluoromethyl-aniline
    • 4-Amino-1-chloro-2-(trifluoromethyl)benzene
    • AKOS000120459
    • 000N5814MR
    • Epitope ID:131789
    • 5-Amino-2-chlorobenzotrifluoride
    • F2108-0227
    • EN300-20471
    • 4-CHLORO-.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLUIDINE
    • (5?)-4,5-Epoxy-17-methyl-3-(sulfooxy)morphinan-6-one;
    • BBL018123
    • BCP09443
    • ACBT
    • CCRIS 2815
    • Benzenamine, 4-chloro-3-(trifluoromethyl)-
    • m-Toluidine, 4-chloro-.alpha.,.alpha.,.alpha.-trifluoro-
    • 4-chloro-3-(trifluoromethyl)benzene amine
    • A5768
    • EINECS 206-277-6
    • 4-chloro-a,a,a-trifluoro-m-toluidine
    • NS00042292
    • Z104478336
    • HY-77822
    • InChI=1/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
    • NSC 61405
    • 4-Chloro-3-trifluoromethylphenylamine
    • 4-Chloro-3-(trifluoromethyl)aniline, 99%
    • 3-AMINO-6-CHLOROBENZOTRIFLUORIDE
    • 4-chloro-3-trifluoromethylaniline;4-Chloro-3-(trifluoromethyl)aniline; 4-Chloro-3-(trifluoromethyl)benzenamine; 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine;4-Chloro-3-(trifluoromethyl)-benzenamine
    • 4-chloro-3-(trifluoromethyl)-aniline
    • 5-amino-2-chloro-benzotrifluoride
    • STK902087
    • (4-CHLORO-3-TRIFLUOROMETHYLPHENYL)AMINE
    • 2-chloro-5-aminebenzotrifluoride
    • 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine
    • AC-25037
    • 3-trifluoromethyl-4-chloro aniline
    • 479081-35-1
    • 4-chloro-3-(trifluoromethyl)benzenamine
    • NSC61405
    • 3-(Trifluoromethyl)-4-chloroaniline
    • 6-Chloro-3-aminobenzotrifluoride
    • p-chloro-m-(trifluoromethyl)aniline
    • Benzenamine, 4-chloro-3-trifluoromethyl-
    • 320-51-4
    • ASPDJZINBYYZRU-UHFFFAOYSA-
    • CHEBI:59245
    • Inchi: 1S/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
    • InChI-sleutel: ASPDJZINBYYZRU-UHFFFAOYSA-N
    • LACHT: ClC1=CC=C(C=C1C(F)(F)F)N

Berekende eigenschappen

  • Exacte massa: 195.0062613g/mol
  • Monoisotopische massa: 195.0062613g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 159
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 26Ų

Experimentele eigenschappen

  • Smeltpunt: 260-262°C
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